molecular formula C18H21N3O5 B13362945 4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate

4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate

Cat. No.: B13362945
M. Wt: 359.4 g/mol
InChI Key: VPUOOBMTZNNEOK-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its diverse applications in organic synthesis, particularly in the formation of amides and esters. Its unique structure, which includes a triazine ring substituted with dimethoxy groups and a phenylacetate moiety, makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-cyclopentyl-2-hydroxy-2-phenylacetic acid. The reaction is usually carried out in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran. The reaction conditions often include room temperature and atmospheric pressure, making the process relatively straightforward .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions, often at room temperature and in solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include amides, esters, and various substituted triazine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives. The molecular targets and pathways involved in these reactions include the formation of active esters and the subsequent nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate apart from similar compounds is its specific structure that combines a triazine ring with a phenylacetate moiety. This unique combination enhances its reactivity and makes it particularly useful in the synthesis of complex organic molecules .

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

(4,6-dimethoxy-1,3,5-triazin-2-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C18H21N3O5/c1-24-15-19-16(25-2)21-17(20-15)26-14(22)18(23,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,13,23H,6-7,10-11H2,1-2H3

InChI Key

VPUOOBMTZNNEOK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)OC

Origin of Product

United States

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